5-Aminothiazole-2-carboxylic acid
Overview
Description
5-Aminothiazole-2-carboxylic acid is a compound that contains a 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been achieved according to the literature by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine .Molecular Structure Analysis
The molecular structure of 5-Aminothiazole-2-carboxylic acid includes a 2-aminothiazole scaffold, which is a characteristic structure in drug development .Chemical Reactions Analysis
2-Aminothiazole derivatives have been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical And Chemical Properties Analysis
The empirical formula of 5-Aminothiazole-2-carboxylic acid is C4H4N2O2S . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
Anticancer Activity
5-Aminothiazole-2-carboxylic acid derivatives exhibit potential as anticancer agents. They can be designed to target specific cancer cells, inhibiting their growth and proliferation. The thiazole ring is a common feature in many anticancer drugs due to its ability to interact with various biological targets .
Antimicrobial Properties
These compounds have shown effectiveness against a range of microbial pathogens. They can act as the backbone for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Uses
The anti-inflammatory properties of 5-Aminothiazole-2-carboxylic acid make it a candidate for the treatment of chronic inflammatory diseases. It can be used to synthesize compounds that modulate inflammatory pathways .
Antioxidant Effects
As antioxidants, derivatives of 5-Aminothiazole-2-carboxylic acid can help in neutralizing free radicals, which are implicated in various diseases and aging processes. This application is crucial in the development of protective therapies .
Estrogen Receptor Ligands
These compounds can act as ligands for estrogen receptors, which is significant in the treatment of hormone-related disorders and in the study of hormone-driven cancers .
Adenosine Receptor Antagonists
5-Aminothiazole-2-carboxylic acid derivatives can serve as adenosine receptor antagonists. This application is important in the treatment of neurological disorders and may have implications in managing sleep disorders and other conditions .
Agricultural Applications
In agriculture, these compounds can be used as fungicides and herbicides, providing protection against various plant pathogens and pests. This helps in improving crop yield and quality .
Polymer Synthesis
The chemical structure of 5-Aminothiazole-2-carboxylic acid makes it suitable for the synthesis of polymers. These polymers can have various industrial applications, including the creation of new materials with specific properties .
Mechanism of Action
Target of Action
The primary targets of 5-Aminothiazole-2-carboxylic acid and its derivatives are a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . These compounds have shown potent and selective nanomolar inhibitory activity against these targets .
Mode of Action
5-Aminothiazole-2-carboxylic acid interacts with its targets by inhibiting their activity. This inhibition is achieved through the compound’s interaction with the targets’ enzymes, leading to changes in their function . The compound’s mode of action is similar to that of other 2-aminothiazole derivatives, which are known to inhibit multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
The biochemical pathways affected by 5-Aminothiazole-2-carboxylic acid are primarily those related to cancer cell proliferation. By inhibiting the activity of key enzymes in these pathways, the compound can disrupt the proliferation of cancer cells . .
Result of Action
The result of 5-Aminothiazole-2-carboxylic acid’s action is the inhibition of cancer cell proliferation. This is achieved through the compound’s interaction with its targets and the subsequent changes in their function . The compound’s inhibitory effect on its targets leads to a decrease in the proliferation of cancer cells, thereby potentially slowing the progression of the disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-2-1-6-3(9-2)4(7)8/h1H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKICIWSHIXJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292718 | |
Record name | 5-Aminothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
500290-48-2 | |
Record name | 5-Aminothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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